molecular formula C12H12BrFN4OS B5804407 N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5804407
M. Wt: 359.22 g/mol
InChI Key: QAGAGOSRSKCBLQ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood. However, it has been proposed that this compound may inhibit the activity of enzymes such as DNA topoisomerases and histone deacetylases, leading to cell death in cancer cells. It may also disrupt the cell membrane of fungi and bacteria, resulting in their death.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In fungi and bacteria, it has been shown to inhibit their growth and reproduction. However, the exact biochemical and physiological effects of this compound may vary depending on the specific application and concentration used.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its potential for multiple applications. This compound has been studied in various fields and has shown promising results. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its efficacy in certain applications.

Future Directions

There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One potential direction is to investigate its potential as a treatment for other diseases such as viral infections and inflammatory disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies may be conducted to better understand its mechanism of action and to develop more effective derivatives of this compound.

Synthesis Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction of 4-bromo-2-fluoroaniline with 4,5-dimethyl-1,2,4-triazole-3-thiol in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with chloroacetyl chloride to obtain the final product.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antibacterial activities. In agriculture, it has been investigated for its potential as a herbicide. In materials science, it has been studied for its use in the synthesis of metal-organic frameworks.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN4OS/c1-7-16-17-12(18(7)2)20-6-11(19)15-10-4-3-8(13)5-9(10)14/h3-5H,6H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGAGOSRSKCBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SCC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

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